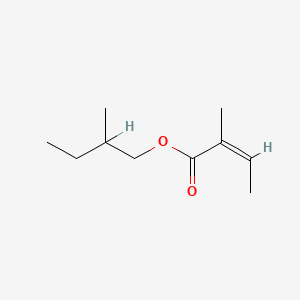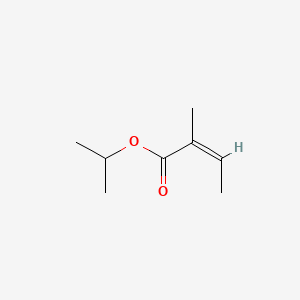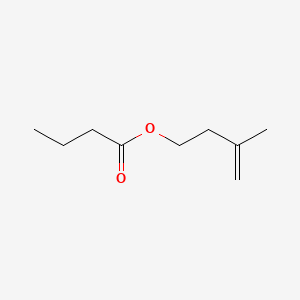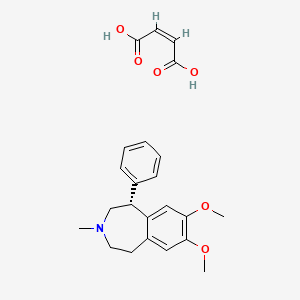![molecular formula C12H28P2 B1623728 Tert-butyl({2-[tert-butyl(methyl)phosphanyl]ethyl})methylphosphane CAS No. 203000-53-7](/img/structure/B1623728.png)
Tert-butyl({2-[tert-butyl(methyl)phosphanyl]ethyl})methylphosphane
Overview
Description
Tert-butyl({2-[tert-butyl(methyl)phosphanyl]ethyl})methylphosphane is a chemical compound characterized by the presence of tert-butyl and phosphanyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl({2-[tert-butyl(methyl)phosphanyl]ethyl})methylphosphane typically involves the reaction of tert-butylphosphane with appropriate alkylating agents under controlled conditions. The reaction conditions often include the use of inert atmospheres, such as nitrogen or argon, to prevent oxidation and moisture interference .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl({2-[tert-butyl(methyl)phosphanyl]ethyl})methylphosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include tert-butylphosphine oxides, reduced phosphines, and substituted phosphanyl compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Tert-butyl({2-[tert-butyl(methyl)phosphanyl]ethyl})methylphosphane has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various chemical transformations.
Biology: The compound is studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of tert-butyl({2-[tert-butyl(methyl)phosphanyl]ethyl})methylphosphane involves its interaction with molecular targets such as metal ions and enzymes. The compound can form stable complexes with metal ions, influencing catalytic activity and facilitating various chemical reactions. The pathways involved include coordination to metal centers and participation in redox reactions .
Comparison with Similar Compounds
Similar Compounds
Tert-butylphosphane: Similar in structure but lacks the additional phosphanyl group.
Methylphosphane: Contains a methyl group instead of the tert-butyl group.
Di-tert-butylphosphane: Contains two tert-butyl groups but differs in the overall structure.
Uniqueness
Tert-butyl({2-[tert-butyl(methyl)phosphanyl]ethyl})methylphosphane is unique due to its combination of tert-butyl and phosphanyl groups, which confer distinct chemical properties and reactivity patterns. This uniqueness makes it valuable for specific applications in catalysis and material science .
Properties
IUPAC Name |
tert-butyl-[2-[tert-butyl(methyl)phosphanyl]ethyl]-methylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28P2/c1-11(2,3)13(7)9-10-14(8)12(4,5)6/h9-10H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMSUOWKMVWQAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C)CCP(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50423104 | |
| Record name | AC1O4MQW | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50423104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203000-53-7 | |
| Record name | AC1O4MQW | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50423104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


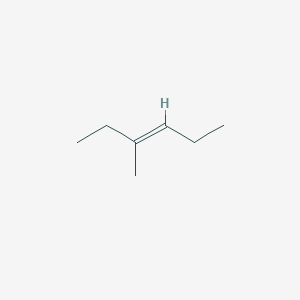

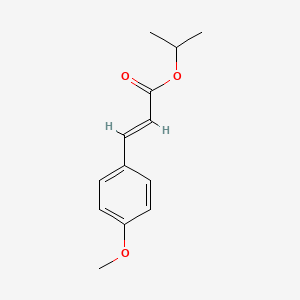
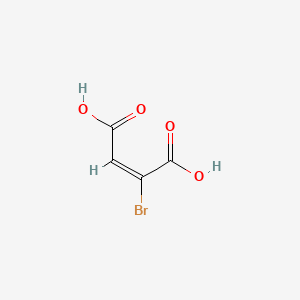
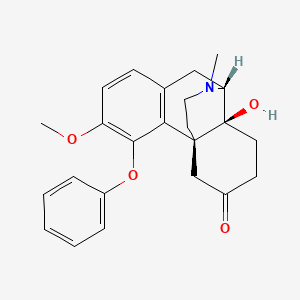
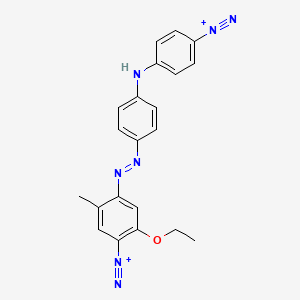

![4-[4-(4-Formylphenoxy)butoxy]benzaldehyde](/img/structure/B1623662.png)
